

Acetophenone-13C8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Acetophenone-13C8**

Cat. No.: **B1490057**

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This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and applications of **Acetophenone-13C8**, a stable isotope-labeled compound integral to advancements in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Physical and Chemical Properties

Acetophenone-13C8 is a heavy isotope-labeled form of acetophenone, where all eight carbon atoms are replaced with the ¹³C isotope. This isotopic enrichment makes it an invaluable tool for tracing metabolic pathways and quantifying metabolites in complex biological systems.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	13C8H8O	[1][2]
Molecular Weight	128.09 g/mol	[1][2]
Appearance	Brownish Oil	[3]
Melting Point	19-20 °C	
Boiling Point	202 °C	
Density	1.097 g/mL at 25 °C	
Isotopic Purity	≥99 atom % 13C	
Solubility	Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol	
Flash Point	76.0 °C (closed cup)	

Applications in Research and Drug Development

Acetophenone-13C8 serves as a critical intermediate in the synthesis of other labeled compounds and as a tracer in metabolic studies.

Intermediate in Chemical Synthesis:

A primary application of **Acetophenone-13C8** is as a precursor in the synthesis of Mandelic Acid-13C8. Labeled mandelic acid is utilized as a urinary antiseptic and as a biomarker for assessing occupational exposure to styrene.

Metabolic Tracing:

Stable isotope labeling with compounds like **Acetophenone-13C8** is a powerful technique to elucidate metabolic pathways. By introducing the 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. This approach, often coupled with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the quantitative analysis of metabolic fluxes. While specific signaling pathways directly traced with

Acetophenone-13C8 are not extensively documented in publicly available literature, its utility lies in broader metabolic flux analysis, aiding in the understanding of xenobiotic metabolism and the metabolic fate of drug candidates.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Acetophenone-13C8** are not readily available. However, established methods for the unlabeled analogue can be adapted for the isotopically labeled compound.

Synthesis of Acetophenone-13C8 (General Procedure)

The synthesis of **Acetophenone-13C8** can be achieved via a Friedel-Crafts acylation of Benzene-13C6 with a 13C-labeled acetylating agent.

Reaction:



Reagents:

- Benzene-13C6
- Acetyl-1,2-13C2 chloride (or Acetic-1,2-13C2 anhydride)
- Anhydrous Aluminum Chloride (AlCl_3) as a catalyst
- Dichloromethane (or another suitable anhydrous solvent)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in the anhydrous solvent under an

inert atmosphere (e.g., nitrogen or argon).

- Cool the suspension in an ice bath.
- Add Benzene-13C6 to the flask.
- Slowly add Acetyl-1,2-13C2 chloride dropwise from the dropping funnel.
- After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with the solvent.
- Combine the organic layers and wash sequentially with water, sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield pure **Acetophenone-13C8**.

Analysis of Acetophenone-13C8

Nuclear Magnetic Resonance (NMR) Spectroscopy:

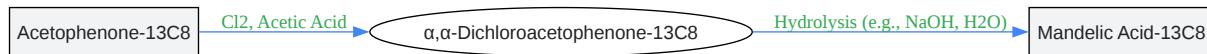
- Sample Preparation: Dissolve a small amount of **Acetophenone-13C8** in a deuterated solvent (e.g., CDCl₃).
- ¹H NMR: The proton NMR spectrum will be simplified due to the ¹³C labeling of the aromatic ring and methyl group, showing characteristic splitting patterns from ¹H-¹³C coupling.
- ¹³C NMR: The ¹³C NMR spectrum will show signals for all eight carbon atoms, with their chemical shifts being informative of their chemical environment. The high enrichment of ¹³C will result in complex ¹³C-¹³C coupling patterns.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of **Acetophenone-13C8** in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions:
 - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, and then ramp to a final temperature (e.g., 250 °C).
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
- Expected Fragmentation: The mass spectrum will show a molecular ion peak at m/z 128. The fragmentation pattern will be characteristic of acetophenone, with fragments showing the incorporation of 13C.

Visualizations

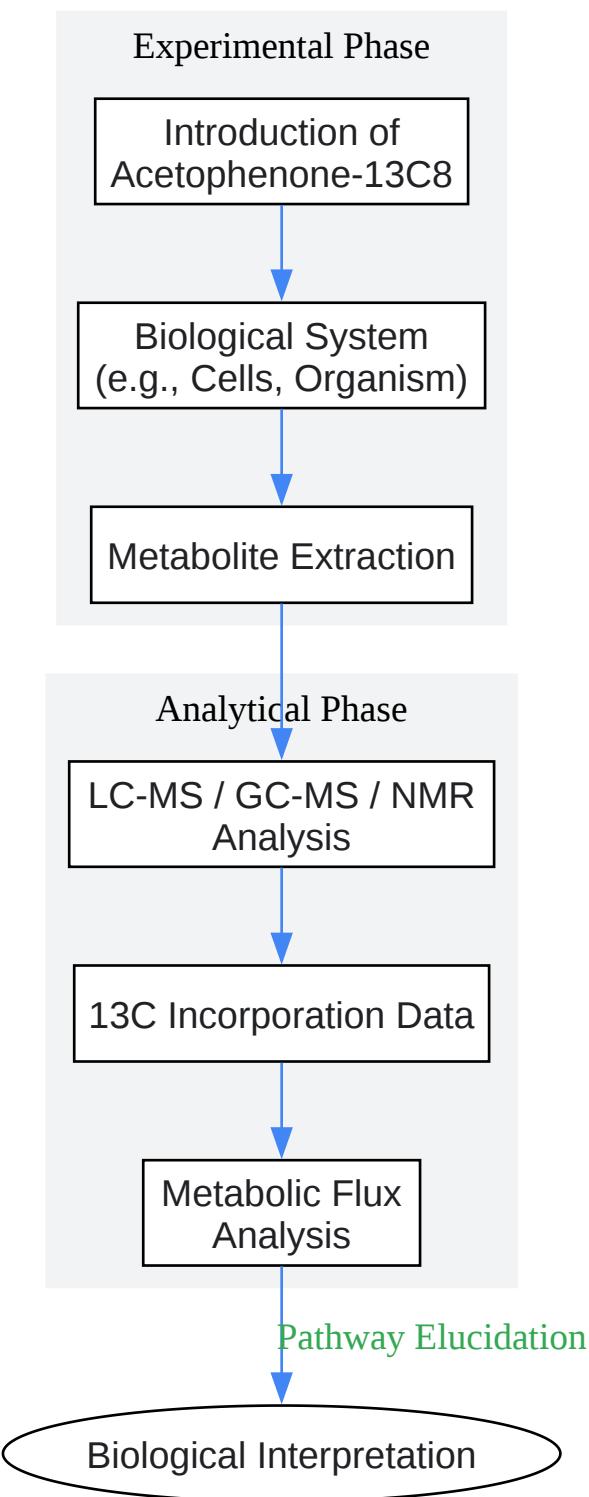
Synthesis of Mandelic Acid-13C8 from Acetophenone-13C8



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Caption: Workflow for the synthesis of Mandelic Acid-13C8.

General Workflow for 13C Metabolic Tracing



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Caption: Conceptual workflow for a 13C metabolic tracing study.

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References

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